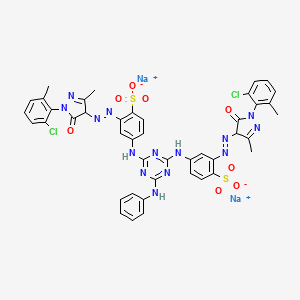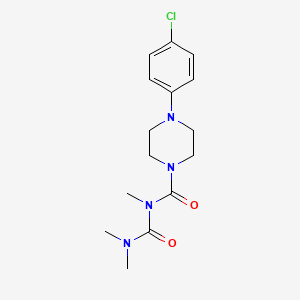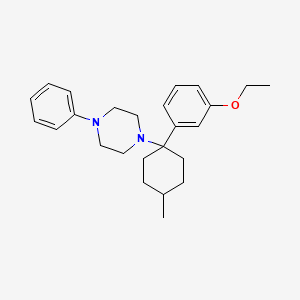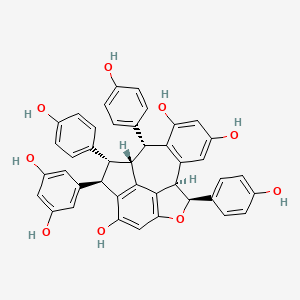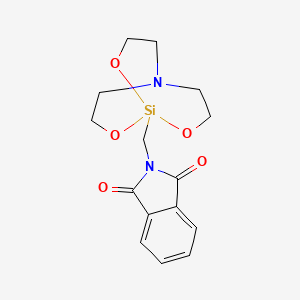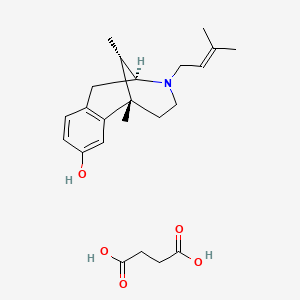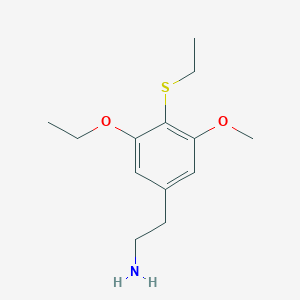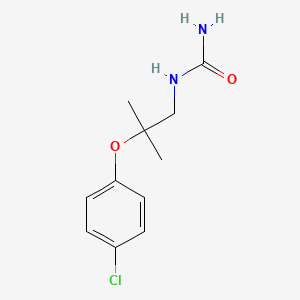
Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)- is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its unique structure, which includes a chlorophenoxy group attached to a urea moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)- typically involves the reaction of p-chlorophenol with isobutylene oxide to form 2-(p-chlorophenoxy)-2-methylpropanol. This intermediate is then reacted with phosgene to produce the corresponding chloroformate, which is subsequently treated with ammonia to yield the desired urea derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Produces chlorophenoxy oxides.
Reduction: Yields amines or other reduced derivatives.
Substitution: Results in substituted urea derivatives.
科学研究应用
Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
作用机制
The mechanism of action of Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing various signaling pathways and physiological processes .
相似化合物的比较
Similar Compounds
p-Chlorophenoxyisobutyric Acid: Known for its use as an antiauxin in plant physiology studies.
Thidiazuron: A urea derivative used as a plant growth regulator.
Uniqueness
Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
88222-08-6 |
|---|---|
分子式 |
C11H15ClN2O2 |
分子量 |
242.70 g/mol |
IUPAC 名称 |
[2-(4-chlorophenoxy)-2-methylpropyl]urea |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,7-14-10(13)15)16-9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3,(H3,13,14,15) |
InChI 键 |
IEXVJWFQJOSIAC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CNC(=O)N)OC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


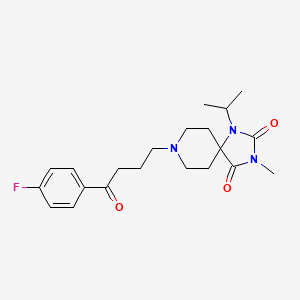
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

